molecular formula C15H21NO3 B1524000 3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester CAS No. 183958-71-6

3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

Cat. No. B1524000
CAS RN: 183958-71-6
M. Wt: 263.33 g/mol
InChI Key: FPIKXSHVYZIKOS-ZDUSSCGKSA-N
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Description

Tert-butyl esters are a type of organic compound that are often used in organic synthesis . They are known for their stability and are often used as protecting groups in organic synthesis .


Synthesis Analysis

Tert-butyl esters can be synthesized through a variety of methods. One common method is the reaction of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst . Another method involves the transesterification of β-keto esters .


Molecular Structure Analysis

The molecular structure of a tert-butyl ester typically includes a carbonyl group (C=O) adjacent to an oxygen atom, which is connected to a tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. They can be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters . They can also be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters can vary depending on the specific compound. For example, tert-butyl alcohol, the simplest tertiary alcohol, is a colorless solid that melts near room temperature and has a camphor-like odor .

Scientific Research Applications

Versatile Synthesis of Isoquinolines

Isoquinoline derivatives are synthesized through Pd-catalyzed oxidative heterocyclization and alkoxycarbonylation of (2-alkynylbenzylidene)amine derivatives. This method selectively affords isoquinoline derivatives by N-cyclization in the presence of palladium iodide and potassium iodide, demonstrating the utility of this approach in synthesizing structurally complex isoquinolines under relatively mild conditions (Gabriele et al., 2011).

Synthesis of Chromene Derivatives

The synthesis of 4H-chromene derivatives, which share structural similarities with isoquinolines, involves the condensation of enoate esters with phenols in the presence of gold(III) chloride, showcasing the versatility of cyclodehydration reactions in producing complex heterocyclic compounds. This method underscores the potential for generating isoquinoline analogs for structural-activity relationship studies in drug discovery (Li et al., 2013).

Stereoselective Hydrolysis of Esters

The stereoselective hydrolysis of tetrahydroisoquinoline carboxylic acid esters using animal liver acetone powders demonstrates an efficient approach to resolving racemic mixtures into their enantiomerically pure forms. This method highlights the importance of biocatalysis in preparing optically active isoquinolines, which are valuable in asymmetric synthesis and pharmaceutical chemistry (Sánchez et al., 2001).

Mass Spectrometric Studies

Isoquinolines have also been studied in the context of mass spectrometry, particularly in understanding the gas-phase reactions of substituted isoquinolines to carboxylic acids. This research provides insights into the structural characterization and potential drug metabolism studies for isoquinoline-based pharmaceuticals, highlighting the role of mass spectrometry in elucidating reaction pathways and metabolite identification (Thevis et al., 2008).

Synthesis and Application in Corrosion Inhibition

Research into the synthesis of novel organic compounds based on isoquinoline frameworks has demonstrated their effectiveness as corrosion inhibitors for carbon steel. This application underscores the potential of isoquinoline derivatives in industrial applications beyond pharmaceuticals, highlighting the versatility of these compounds in material science (Faydy et al., 2019).

Mechanism of Action

The mechanism of action for the reactions of tert-butyl esters often involves the formation of an enol intermediate or an acylketene intermediate .

Safety and Hazards

Tert-butyl esters can pose certain safety hazards. For example, they can be combustible and may cause irritation if they come into contact with the skin or eyes .

Future Directions

Tert-butyl esters have a wide range of applications in synthetic organic chemistry. They are key intermediates in the synthesis of complex molecules and have widespread application in agrochemicals . The development of new methods for their synthesis and reactions is an active area of research .

properties

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,13,17H,8-10H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIKXSHVYZIKOS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
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3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
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3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
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3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
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3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
Reactant of Route 6
3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester

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